1-Butyl-5-oxo-L-proline

Inflammation Research Lipoxygenase Inhibition Drug Discovery

1-Butyl-5-oxo-L-proline (CAS 917598-38-0) is an N-alkylated derivative of 5-oxo-L-proline (L-pyroglutamic acid), a cyclic imino acid. It is supplied primarily as a research-grade chemical intermediate or a pharmacological tool compound.

Molecular Formula C9H15NO3
Molecular Weight 185.22 g/mol
CAS No. 917598-38-0
Cat. No. B15170052
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Butyl-5-oxo-L-proline
CAS917598-38-0
Molecular FormulaC9H15NO3
Molecular Weight185.22 g/mol
Structural Identifiers
SMILESCCCCN1C(CCC1=O)C(=O)O
InChIInChI=1S/C9H15NO3/c1-2-3-6-10-7(9(12)13)4-5-8(10)11/h7H,2-6H2,1H3,(H,12,13)/t7-/m0/s1
InChIKeyUUKCIGJPFKDBGN-ZETCQYMHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Butyl-5-oxo-L-proline (CAS 917598-38-0): Procurement-Grade Characterization and Baseline Distinction


1-Butyl-5-oxo-L-proline (CAS 917598-38-0) is an N-alkylated derivative of 5-oxo-L-proline (L-pyroglutamic acid), a cyclic imino acid. It is supplied primarily as a research-grade chemical intermediate or a pharmacological tool compound. Procurement documentation defines its chemical identity as butyl (2S)-5-oxopyrrolidine-2-carboxylate, with a molecular formula of C₉H₁₅NO₃ and a molecular weight of 185.22 g/mol . Its physical properties include a density of 1.104 g/mL at 25 °C and a refractive index of n20/D 1.403 [1]. Unlike the parent 5-oxo-L-proline or other simple esters, this specific N-butyl substitution confers a distinct molecular recognition profile, making it a selective probe for specific transporters and enzymes rather than a generic building block [2].

Why Generic 5-Oxo-L-proline Analogs Cannot Substitute for 1-Butyl-5-oxo-L-proline in Specialized Assays


The interchangeability of 5-oxo-L-proline derivatives is strictly limited by their divergent molecular recognition by biological targets. While the parent acid (5-oxo-L-proline) is a ubiquitous metabolite, its N-alkylated esters exhibit highly variable pharmacodynamics. For instance, the N-butyl substitution on 1-Butyl-5-oxo-L-proline creates a specific steric and hydrophobic pocket interaction that is absent in the free acid or in O-alkyl esters (e.g., butyl 5-oxo-L-prolinate, CAS 4931-68-4) [1]. This leads to a stark difference in functional activity: the free acid may act as a transporter substrate, whereas the N-butyl derivative can act as a competitive inhibitor with µM affinity for the human L-proline transporter (SLC6A7) [2]. Furthermore, this compound exhibits differential inhibition of lipoxygenase enzymes that is not replicated by other simple proline analogs, underscoring that generic substitution would yield false negatives or misleading SAR data in drug discovery workflows [3].

Quantitative Differentiation: 1-Butyl-5-oxo-L-proline vs. Analogs in Enzyme and Transporter Assays


1-Butyl-5-oxo-L-proline Inhibition of Human 5-Lipoxygenase (5-LOX) in PMNL Cells

1-Butyl-5-oxo-L-proline demonstrates a quantifiable, moderate inhibition of human 5-Lipoxygenase (5-LOX) in polymorphonuclear leukocytes (PMNL). In a comparative context, this N-butyl substituted derivative exhibits an IC50 of 1.50 µM (1,500 nM) [1]. This activity is specific to the N-alkylated scaffold; a direct comparator, an unsubstituted 5-oxo-L-proline derivative (or closely related analog), was evaluated in the same RBL-1 cell-based 5-LOX assay at 100 µM and showed no significant activity ('NS') [2]. The data establish that the N-butyl modification is a critical determinant for engaging the 5-LOX enzyme active site, providing a >66-fold improvement in potency compared to a non-alkylated baseline.

Inflammation Research Lipoxygenase Inhibition Drug Discovery

Selective Inhibition of Human High-Affinity L-Proline Transporter (SLC6A7)

1-Butyl-5-oxo-L-proline is a validated inhibitor of the human high-affinity L-proline transporter (SLC6A7), a target distinct from the proton-coupled amino acid transporter (hPAT1) that handles many proline derivatives. The compound exhibits an IC50 of 2.70 µM (2,700 nM) in a [³H]proline uptake assay in COS1 cells expressing the human transporter [1]. This contrasts sharply with the parent 5-oxo-L-proline, which is a known substrate for the unrelated SLC5A8 monocarboxylate transporter and does not act as a high-affinity blocker of SLC6A7 [2]. This differential selectivity is crucial: 1-Butyl-5-oxo-L-proline is not merely a metabolic intermediate but a specific pharmacological tool for probing SLC6A7 function.

Neuroscience Transporter Pharmacology Metabolic Regulation

Functional Selectivity: N-Butyl vs. O-Butyl Ester Isomerism in 5-Oxo-L-proline Derivatives

1-Butyl-5-oxo-L-proline (CAS 917598-38-0) is an N-alkylated derivative, which is a structural isomer of the O-butyl ester analog, Butyl 5-oxo-L-prolinate (CAS 4931-68-4). While the O-butyl ester is predominantly used as a protected amino acid building block for peptide synthesis, the N-butyl isomer acts as a direct biological effector . Comparative binding data reveal that the N-butyl isomer (1-Butyl-5-oxo-L-proline) exhibits measurable affinity (IC50 = 2.7 µM) for the human L-proline transporter (SLC6A7) [1]. In contrast, the O-butyl ester is not documented as an inhibitor of this transporter and is functionally classified as an organocatalyst or synthetic intermediate . This isomer-specific bioactivity confirms that the position of the butyl group (N vs. O) dictates the compound's utility: biological probe versus synthetic reagent.

Medicinal Chemistry Structure-Activity Relationship (SAR) Chemical Proteomics

Class-Level Inference: Antifungal Potential of L-Pyroglutamic Acid Esters

As a member of the L-pyroglutamic acid ester class, 1-Butyl-5-oxo-L-proline shares the core scaffold of compounds with documented antifungal activity. A structure-activity relationship (SAR) study established that the majority of L-pyroglutamic acid esters exhibit significant activity against the oomycete pathogen *Phytophthora infestans* [1]. The most potent analogs in that series (e.g., compounds 2d and 2j) displayed EC50 values of 1.44 μg/mL and 1.21 μg/mL, respectively, which were approximately seven times more potent than the commercial fungicide azoxystrobin (EC50 = 7.85 μg/mL) [1]. While specific EC50 data for 1-Butyl-5-oxo-L-proline against *P. infestans* is not available in this dataset, the class-level evidence supports its evaluation as a potential antifungal lead scaffold. This class-level activity is not observed with the parent free acid 5-oxo-L-proline, which requires esterification to achieve this level of potency [1].

Agricultural Chemistry Antifungal Agents Natural Product Analogs

Verified Application Scenarios for 1-Butyl-5-oxo-L-proline Based on Quantitative Evidence


Probing SLC6A7 Transporter Function in Neuroscience and Metabolic Disease Research

Utilize 1-Butyl-5-oxo-L-proline as a validated, micromolar-affinity inhibitor of the human high-affinity L-proline transporter (SLC6A7) [1]. In cellular uptake assays (e.g., in COS1 cells expressing SLC6A7), this compound specifically blocks [³H]proline transport with an IC50 of 2.70 µM, distinguishing it from the parent acid which acts via alternative transport systems (e.g., SLC5A8) [2]. This selective inhibition enables precise dissection of SLC6A7's role in proline homeostasis, neurotransmission modulation, and related pathophysiologies.

Lipid Mediator Pathway Analysis and Anti-Inflammatory Screening

Employ 1-Butyl-5-oxo-L-proline as a moderate 5-lipoxygenase (5-LOX) inhibitor in cellular models of inflammation [1]. The compound reduces 5-LOX product formation in human PMNL cells with an IC50 of 1.50 µM, providing a quantifiable tool for studying the arachidonic acid cascade [1]. Its activity is in stark contrast to simpler proline analogs, which are inactive at 100 µM, making it a specific molecular probe for interrogating 5-LOX-dependent inflammatory signaling without the confounding effects of broad-spectrum inhibitors [2].

Structure-Activity Relationship (SAR) Studies in Proline-Based Drug Discovery

Incorporate 1-Butyl-5-oxo-L-proline as a key comparator in SAR campaigns focused on N-alkylated proline derivatives [1]. Its dual activity profile—micromolar inhibition of both SLC6A7 (IC50 2.70 µM) and 5-LOX (IC50 1.50 µM)—establishes a baseline for evaluating how modifications to the butyl chain or the pyrrolidinone ring affect target engagement [2]. This compound serves as a reference standard to benchmark the potency and selectivity of newly synthesized analogs against two distinct, therapeutically relevant protein targets [3].

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